molecular formula C18H20N4O3S B2360742 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1797125-41-7

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2360742
CAS No.: 1797125-41-7
M. Wt: 372.44
InChI Key: WUQDMQUMNIKFFO-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
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Biological Activity

The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The molecular structure of the compound includes:

  • Isoxazole Ring : A five-membered ring containing nitrogen and oxygen that contributes to the compound's biological activity.
  • Thiophene Moiety : A sulfur-containing five-membered ring that enhances the compound's electronic properties and potential interactions with biological targets.
  • Piperidine Ring : A six-membered ring that provides flexibility and may influence pharmacological effects.

The chemical formula of the compound is C17H18N4O3SC_{17}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 358.4 g/mol.

Antimicrobial Activity

Research indicates that compounds containing isoxazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been shown to inhibit various bacterial strains effectively. The presence of the isoxazole ring is particularly noted for its ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism .

CompoundActivity TypeTarget Organisms
2-(3,5-Dimethylisoxazol-4-yl)-...AntimicrobialStaphylococcus aureus, Escherichia coli
3-amino-isoxazoleAntimicrobialVarious bacteria
4-thiophenecarboxylic acidAnti-inflammatoryIn vitro studies

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Studies have indicated that similar compounds demonstrate promising activity against various cancer cell lines. For example, compounds with structural similarities have shown high efficacy in inhibiting cell proliferation in both 2D and 3D culture systems .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The isoxazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that recognize carboxylate groups.
  • DNA Interaction : Similar compounds have demonstrated the ability to bind within the minor groove of DNA, suggesting a mechanism for antitumor activity through interference with DNA replication or transcription .

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds:

  • Antimicrobial Studies : A study reported that derivatives containing isoxazole exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans using disk diffusion methods .
  • Antitumor Efficacy : Compounds with structural similarities to the target compound were tested against human tumor cell lines (e.g., HepG2) and showed IC50 values indicating effective growth inhibition (IC50 = 6.26 ± 0.33 μM) .
  • Structure-Activity Relationship (SAR) : Research has established correlations between structural features and biological activities, indicating that modifications to the isoxazole or thiophene components can enhance efficacy .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11-15(12(2)25-21-11)8-16(23)22-6-3-4-13(9-22)17-19-20-18(24-17)14-5-7-26-10-14/h5,7,10,13H,3-4,6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQDMQUMNIKFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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